![molecular formula C10H7BrN2O B6617025 2-bromo-4-(1H-pyrazol-1-yl)benzaldehyde CAS No. 1691619-68-7](/img/structure/B6617025.png)
2-bromo-4-(1H-pyrazol-1-yl)benzaldehyde
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Overview
Description
“2-bromo-4-(1H-pyrazol-1-yl)benzaldehyde” is a chemical compound that contains a bromine atom and a pyrazolyl group attached to a benzaldehyde . It’s related to other compounds like “Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate” and “4-(1H-Pyrazol-1-yl)benzaldehyde” which have similar structures .
Molecular Structure Analysis
The molecular structure of “2-bromo-4-(1H-pyrazol-1-yl)benzaldehyde” can be inferred from related compounds. For instance, “Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate” has a molecular weight of 219.04 and a molecular formula of C6H7BrN2O2 . The compound “4-(1H-Pyrazol-1-yl)benzaldehyde” has a molecular weight of 172.18 .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as 2-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity and inhibition effects against Plasmodium berghei .
Synthesis of Hydrazine-Coupled Pyrazoles
2-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde can be used in the synthesis of hydrazine-coupled pyrazoles . These compounds were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Inhibitor of Liver Alcohol Dehydrogenase
4-substituted pyrazoles, such as 2-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde, have been shown to act as inhibitors of liver alcohol dehydrogenase . This suggests potential applications in the treatment of alcohol-related disorders.
Synthesis of 1,4’-Bipyrazoles
2-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde can be used as a starting material in the synthesis of 1,4’-bipyrazoles . These compounds have a wide range of applications in various fields, including pharmaceuticals and materials science.
Antibacterial Activity
Compounds derived from 2-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde have been tested for their in vitro antibacterial activity against Staphylococcus aureus, Bacillus subtilis (Gram positive), Escherichia coli, and Pseudomonas aeruginosa (Gram negative) .
Antifungal Activity
In addition to their antibacterial properties, these compounds have also been tested for their antifungal activity against Aspergilus flavus and Aspergillus niger .
Mechanism of Action
Target of Action
Compounds of the pyrazole series are known to exhibit a wide range of pharmacological properties , suggesting that they may interact with multiple targets.
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives , it’s likely that this compound could influence multiple pathways.
Result of Action
Based on the known activities of similar pyrazole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
2-bromo-4-pyrazol-1-ylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-10-6-9(3-2-8(10)7-14)13-5-1-4-12-13/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXMYWWKFSWSEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde |
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